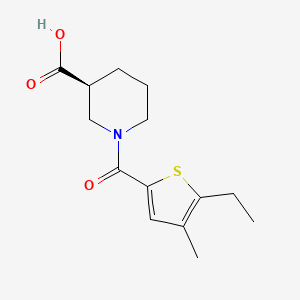
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide, also known as BDPT, is a chemical compound with potential therapeutic applications in the field of medicine. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide is believed to exert its biological activities through various mechanisms. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the activity of various enzymes involved in fungal and bacterial infections. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory activities by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, fungi, and bacteria. This compound has also been found to exhibit antioxidant and anti-inflammatory activities. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities. However, this compound also has some limitations. It is relatively unstable and may degrade over time, and it may exhibit toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide. One possible direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use as an antiviral agent. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in the field of medicine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound for therapeutic use.
Méthodes De Synthèse
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide can be synthesized using various methods, including the reaction of benzylamine, chalcone, and thiosemicarbazide in the presence of a catalyst. Another method involves the reaction of benzylamine, chalcone, and thiosemicarbazide in ethanol under reflux conditions. The resulting product is then purified using recrystallization techniques.
Applications De Recherche Scientifique
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide has been studied for its potential therapeutic applications in the treatment of various diseases. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. This compound has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propriétés
IUPAC Name |
N-benzyl-3,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3S/c27-23(24-17-18-10-4-1-5-11-18)26-22(20-14-8-3-9-15-20)16-21(25-26)19-12-6-2-7-13-19/h1-15,22H,16-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWFFDNZANLIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=S)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Fluorophenyl)piperazin-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone](/img/structure/B7546727.png)

![N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]acetamide](/img/structure/B7546738.png)

![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)
![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide](/img/structure/B7546759.png)




![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)

